

Biochemical properties and structure of xylulose 5-phosphate.

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An In-Depth Technical Guide to the Biochemical Properties and Structure of **Xylulose 5-Phosphate**

Abstract

Xylulose 5-phosphate (X5P) is a pivotal intermediate in the pentose phosphate pathway (PPP), holding a central position in cellular carbon metabolism. Beyond its structural role as a precursor for nucleotide biosynthesis and as a key player in the interconversion of sugars, X5P has emerged as a critical signaling molecule. It acts as a metabolic sensor, linking glucose availability to the regulation of glycolysis and lipogenesis. This technical guide provides a comprehensive overview of the structure, biochemical properties, and metabolic significance of **Xylulose 5-phosphate**. It details its role in metabolic pathways, its function as a signaling molecule, and presents quantitative data and detailed experimental protocols for its analysis, targeting researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

D-Xylulose 5-phosphate is a phosphorylated ketopentose, meaning it is a five-carbon sugar with a ketone functional group and a phosphate group attached at the fifth carbon. It is an intermediate in the pentose phosphate pathway and is formed from its epimer, D-ribulose 5-phosphate.^{[1][2]}

Physicochemical Properties

The fundamental properties of **D-Xylulose 5-phosphate** are summarized in the table below.

Property	Value	References
Chemical Formula	C ₅ H ₁₁ O ₈ P	[1][3][4][5]
Average Molecular Weight	230.11 g/mol	[1][3][4][6][7]
Monoisotopic Molecular Weight	230.01915384 Da	[3]
CAS Number	4212-65-1	[2][3][4]
IUPAC Name	{[(2R,3S)-2,3,5-trihydroxy-4-oxopentyl]oxy}phosphonic acid	[3][4]
Synonyms	D-Xylulose 5-phosphate, X5P, Xu-5-P	[3]
InChI Key	FNZLKVNUWIIPSJ-RFZPGFLSSA-N	[2][3]
SMILES	OCC(=O)--INVALID-LINK----INVALID-LINK--COP(O)(O)=O	[1][3]
Cellular Location	Cytoplasm	[8]

Biochemical Roles and Metabolic Pathways

Xylulose 5-phosphate is a central hub in metabolism, primarily known for its role in the non-oxidative phase of the pentose phosphate pathway, but also for its involvement in other metabolic routes and as a key signaling molecule.

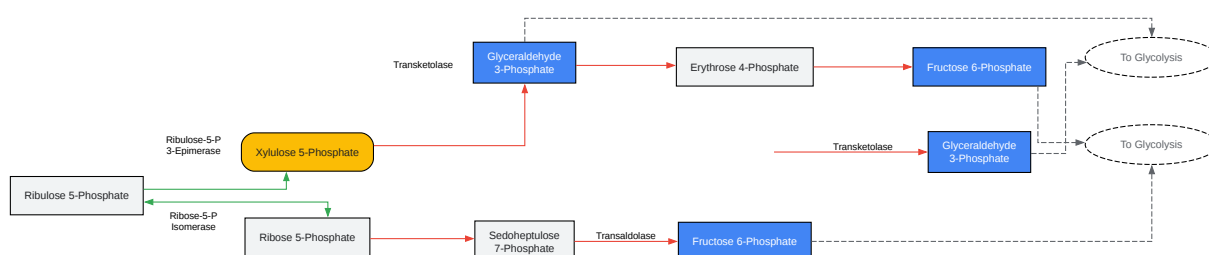
The Pentose Phosphate Pathway (PPP)

The PPP is a fundamental metabolic pathway parallel to glycolysis.[9] X5P is a key intermediate in the non-oxidative branch of the PPP, which is responsible for the interconversion of sugar phosphates.[2]

- **Formation:** X5P is synthesized from its epimer, D-ribulose 5-phosphate (a product of the oxidative phase), in a reversible reaction catalyzed by the enzyme ribulose-5-phosphate 3-

epimerase.[2][10]

- **Metabolic Fate:** X5P serves as a substrate for the enzyme transketolase. In this reaction, transketolase transfers a two-carbon unit from X5P to an acceptor molecule, such as ribose 5-phosphate or erythrose 4-phosphate. This generates the glycolytic intermediates glyceraldehyde 3-phosphate and fructose 6-phosphate, thus linking the PPP to glycolysis.[2]



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Figure 1: Role of **Xylulose 5-Phosphate** in the Non-Oxidative Pentose Phosphate Pathway.

Regulatory and Signaling Functions

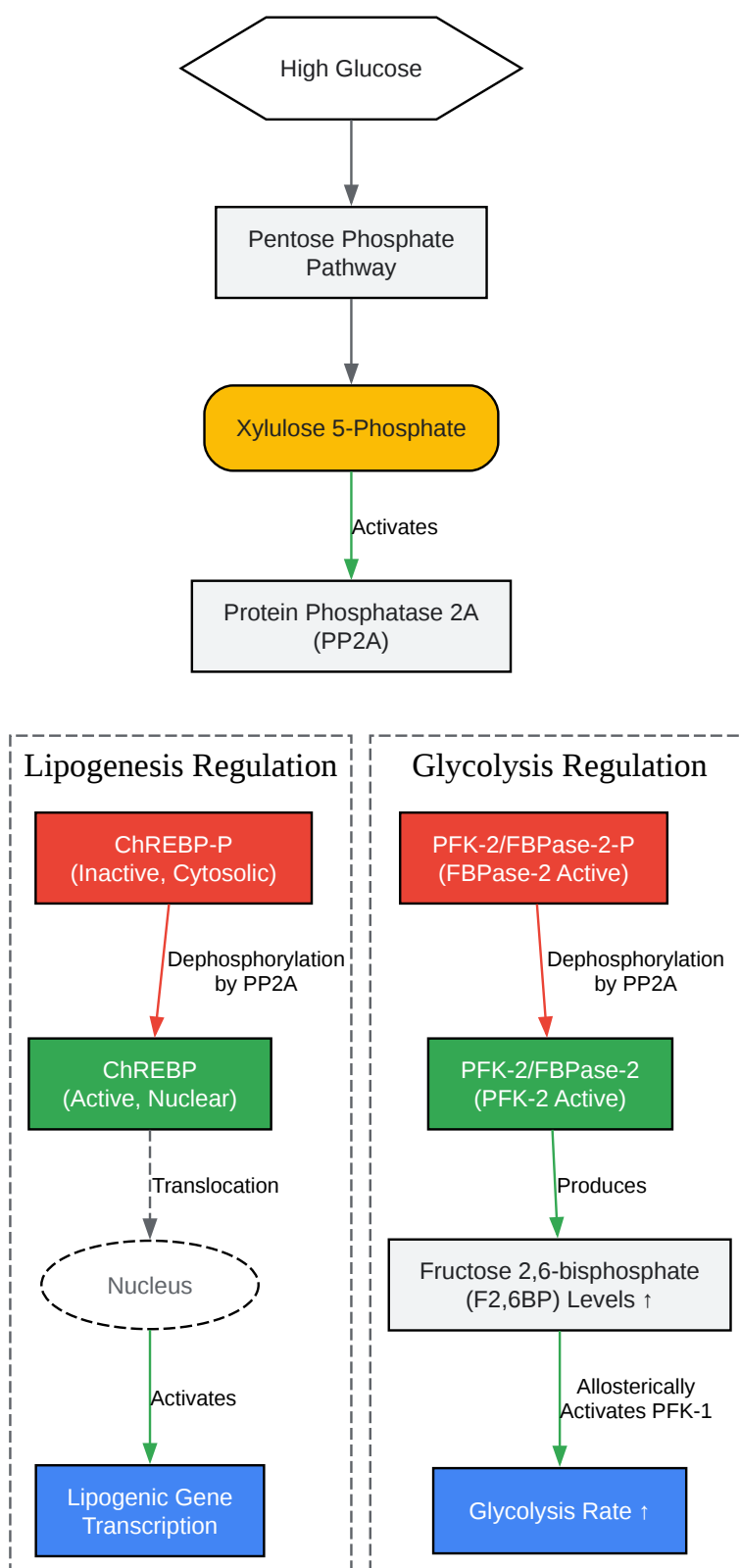
Recent research has established X5P as a key signaling molecule that coordinates carbohydrate and lipid metabolism.[9] It acts as a sensor of high glucose levels, initiating a cascade that upregulates both glycolysis and fatty acid synthesis.

This regulation is primarily mediated through the activation of Protein Phosphatase 2A (PP2A). [11][12]

- **Activation of Glycolysis:** X5P-activated PP2A dephosphorylates the bifunctional enzyme PFK-2/FBPase-2. This activates the PFK-2 kinase activity, leading to an increase in fructose

2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.[1][13]

- Activation of Lipogenesis: X5P-activated PP2A also dephosphorylates the transcription factor Carbohydrate Response Element-Binding Protein (ChREBP).[2][11] Dephosphorylation promotes ChREBP's translocation into the nucleus, where it binds to carbohydrate response elements (ChoREs) in the promoters of lipogenic genes, activating their transcription.[2] This leads to increased synthesis of enzymes required for fatty acid and triglyceride production.



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Figure 2: **Xylulose 5-Phosphate** Signaling Cascade Regulating Glycolysis and Lipogenesis.

Quantitative Data

The intracellular concentration of **Xylulose 5-phosphate** can vary significantly depending on the metabolic state of the cell.

Tissue	Condition	Concentration (nmol/g)	Reference
Rat Liver	48h Starved	3.8 ± 0.3	[14]
Rat Liver	Ad libitum fed	8.6 ± 0.3	[14]
Rat Liver	Meal-fed (fat-free diet)	66.3 ± 8.3	[14]

Kinetic parameters for enzymes that metabolize X5P are crucial for understanding metabolic flux. The following table provides data for **Xylulose 5-phosphate/fructose 6-phosphate phosphoketolase (Xfp)**, an enzyme that uses X5P as a substrate.

Enzyme	Organism	Substrate	$K_{0.5}$ (mM)	V_{max} (U/mg)	Hill Coefficient (h)	Reference
Xfp2	Cryptococcus neoformans	Xylulose 5-Phosphate	15.1 ± 1.1	1.8 ± 0.1	1.7 ± 0.1	[15]

Note: The kinetics for this enzyme did not follow the Michaelis-Menten model, exhibiting positive cooperativity for X5P, hence the use of $K_{0.5}$ and the Hill coefficient instead of K_m . [15]

Methodologies for Experimental Analysis

Accurate quantification of X5P and characterization of related enzymes are essential for metabolic research. Due to its polarity and similarity to other sugar phosphates, advanced analytical techniques are required. [2]

Quantification of Xylulose 5-Phosphate

This method provides a straightforward way to determine X5P concentrations in tissue extracts.

Principle: This assay is based on the enzymatic conversion of X5P and other pentose phosphates, ultimately leading to a change in NAD(P)H concentration, which can be measured spectrophotometrically at 340 nm. It relies on a series of coupled enzyme reactions.

Protocol Outline:

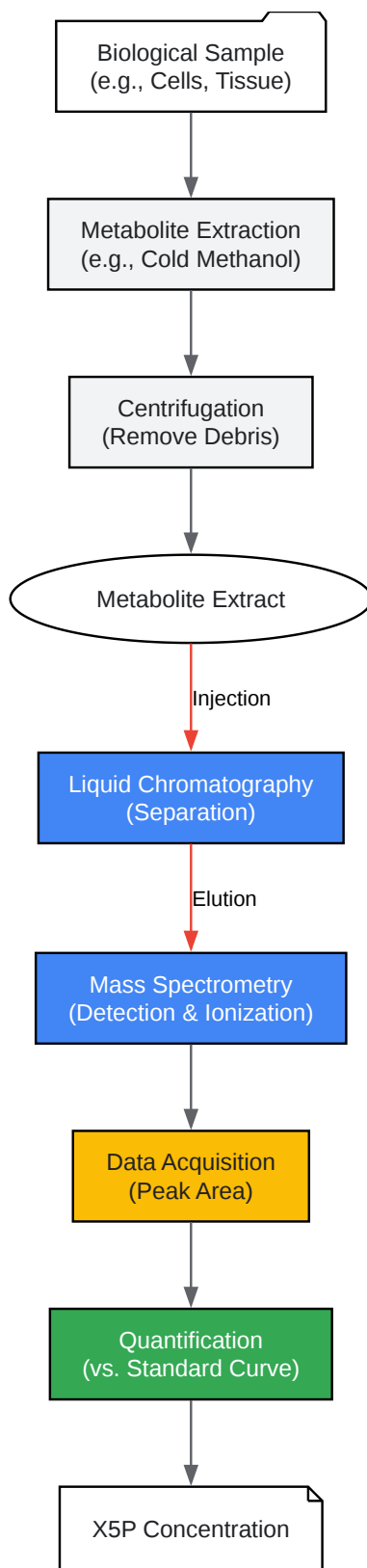
- **Tissue Extraction:** Homogenize frozen tissue in perchloric acid and centrifuge to precipitate proteins. Neutralize the supernatant with a potassium carbonate solution.
- **Reaction Mixture:** Prepare a reaction buffer containing triethanolamine, EDTA, and $MgCl_2$.
- **Enzymatic Reactions:**
 - Add transketolase and ribose-5-phosphate isomerase to the sample. Transketolase will react with any endogenous X5P and ribose 5-phosphate.
 - Add glyceraldehyde-3-phosphate dehydrogenase and triosephosphate isomerase, along with NADH. The glyceraldehyde 3-phosphate produced by the transketolase reaction is measured by the oxidation of NADH.
 - The total change in absorbance is proportional to the initial amount of X5P and ribose 5-phosphate.
- **Blanks and Standards:** Run parallel assays with known standards of X5P and without tissue extract (blanks) to ensure accuracy.

LC-MS is a powerful technique for the simultaneous analysis of multiple polar metabolites, including sugar phosphates, with high sensitivity and specificity.^[9]

Principle: Metabolites are first separated based on their physicochemical properties by liquid chromatography and then detected and quantified by a mass spectrometer based on their mass-to-charge ratio.

Protocol Outline:

- **Sample Preparation:** Perform a metabolite extraction from cells or tissues, typically using a cold solvent mixture (e.g., methanol/water). Centrifuge to remove debris.
- **Chromatographic Separation:**
 - Inject the extract into an LC system.
 - Use a column suitable for polar compounds, such as an ion-pairing reversed-phase column or a mixed-mode column.
 - Elute the metabolites using a gradient of aqueous and organic mobile phases.
- **Mass Spectrometry Detection:**
 - The eluent from the LC is directed into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
 - Set the mass spectrometer to operate in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity in quantifying the target metabolite (X5P).
- **Data Analysis:** Quantify X5P by comparing the peak area from the sample to a standard curve generated from known concentrations of an X5P standard.



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Figure 3: General Experimental Workflow for LC-MS Based Quantification of X5P.

Enzyme Kinetic Assays (Phosphoketolase Example)

Characterizing the kinetics of enzymes that use X5P as a substrate is vital for understanding metabolic regulation.

Principle: The activity of **xylulose 5-phosphate**/fructose 6-phosphate phosphoketolase (Xfp) is determined by measuring the rate of acetyl phosphate production from X5P and inorganic phosphate.^{[15][16]} The product, acetyl phosphate, can be measured in a coupled assay.

Protocol Outline:

- **Reaction Mixture:** Prepare a reaction mixture containing a suitable buffer (e.g., MES, pH 6.0), thiamine pyrophosphate (TPP), MgCl_2 , DTT, and a defined concentration of inorganic phosphate.^[16]
- **Substrate Variation:** Prepare a series of reaction mixtures with varying concentrations of **Xylulose 5-phosphate** to determine kinetic parameters like $K_{0.5}$ and V_{max} .
- **Reaction Initiation:** Pre-incubate the mixture at the optimal temperature (e.g., 37°C). Initiate the reaction by adding a known amount of purified Xfp enzyme.^[16]
- **Reaction Quenching:** After a specific time, stop the reaction (e.g., by adding a strong acid).
- **Product Quantification:** Measure the amount of acetyl phosphate formed. This can be done using a colorimetric assay where acetyl phosphate reacts with hydroxylamine to form acetohydroxamic acid, which forms a colored complex with ferric ions.
- **Data Analysis:** Plot the initial reaction velocities against the substrate (X5P) concentration. Fit the data to an appropriate kinetic model (e.g., Michaelis-Menten or Hill equation) to determine the kinetic parameters.^[15]

Conclusion

Xylulose 5-phosphate is far more than a simple intermediate in the pentose phosphate pathway. Its dual role as a metabolic hub and a potent signaling molecule places it at the nexus of carbohydrate and lipid metabolism. The ability of X5P to sense glucose availability and subsequently activate key pathways for glucose utilization and energy storage underscores its

importance in maintaining metabolic homeostasis. For researchers and drug development professionals, the enzymes that produce and consume X5P, as well as the signaling pathways it regulates, represent promising targets for therapeutic intervention in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. A thorough understanding of its biochemical properties and the methods for its analysis is therefore critical for advancing research in these fields.

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